molecular formula C14H20O8 B11993144 [(3R,4S,5R,6R)-4,5-diacetyloxy-6-prop-2-enoxyoxan-3-yl] acetate CAS No. 39102-79-9

[(3R,4S,5R,6R)-4,5-diacetyloxy-6-prop-2-enoxyoxan-3-yl] acetate

Cat. No.: B11993144
CAS No.: 39102-79-9
M. Wt: 316.30 g/mol
InChI Key: FZUCCEUXHRAFLK-XJFOESAGSA-N
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Description

[(3R,4S,5R,6R)-4,5-diacetyloxy-6-prop-2-enoxyoxan-3-yl] acetate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include multiple acetoxy groups and a prop-2-enoxy substituent on an oxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4S,5R,6R)-4,5-diacetyloxy-6-prop-2-enoxyoxan-3-yl] acetate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups followed by selective acetylation and allylation reactions. The reaction conditions often include the use of catalysts such as N-methylmorpholine and solvents like tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

[(3R,4S,5R,6R)-4,5-diacetyloxy-6-prop-2-enoxyoxan-3-yl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of ethers or esters .

Scientific Research Applications

[(3R,4S,5R,6R)-4,5-diacetyloxy-6-prop-2-enoxyoxan-3-yl] acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3R,4S,5R,6R)-4,5-diacetyloxy-6-prop-2-enoxyoxan-3-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3R,4S,5R,6R)-4,5-diacetyloxy-6-prop-2-enoxyoxan-3-yl] acetate is unique due to its specific structural features, such as the presence of multiple acetoxy groups and a prop-2-enoxy substituent. These features confer distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

CAS No.

39102-79-9

Molecular Formula

C14H20O8

Molecular Weight

316.30 g/mol

IUPAC Name

[(3R,4S,5R,6R)-4,5-diacetyloxy-6-prop-2-enoxyoxan-3-yl] acetate

InChI

InChI=1S/C14H20O8/c1-5-6-18-14-13(22-10(4)17)12(21-9(3)16)11(7-19-14)20-8(2)15/h5,11-14H,1,6-7H2,2-4H3/t11-,12+,13-,14-/m1/s1

InChI Key

FZUCCEUXHRAFLK-XJFOESAGSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OCC=C

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OCC=C

Origin of Product

United States

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